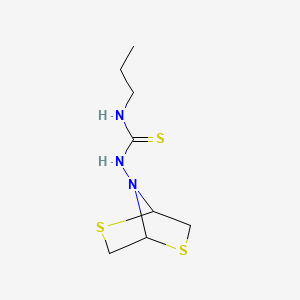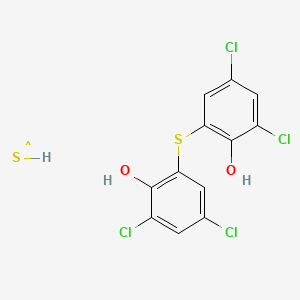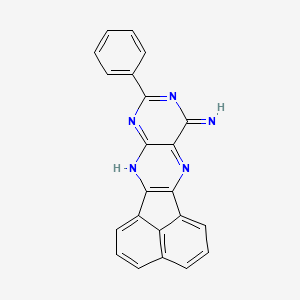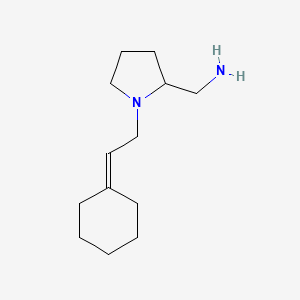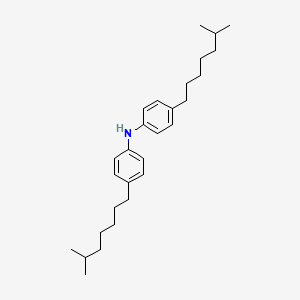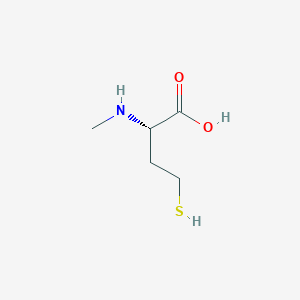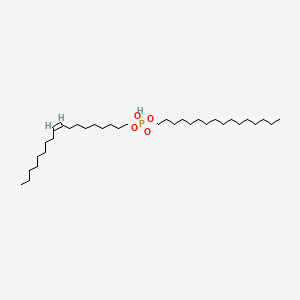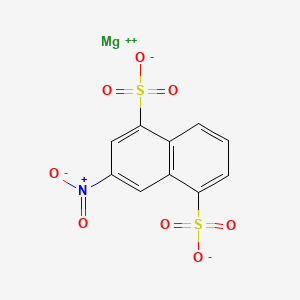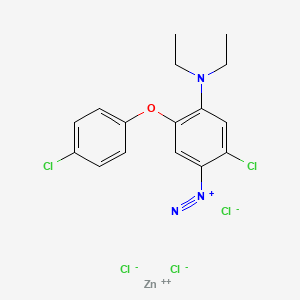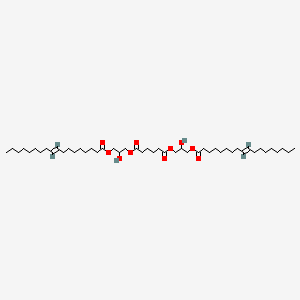
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is a chemical compound known for its unique structure and properties. It is an ester derived from adipic acid and is often used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate typically involves the esterification of adipic acid with 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of adipic acid and 2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propanol into the reactor, along with the catalyst. The product is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, lubricants, and plasticizers due to its stability and flexibility.
Mechanism of Action
The mechanism by which Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl) adipate
- Bis(2-hydroxypropyl) adipate
- Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)ethyl) adipate
Uniqueness
Bis(2-hydroxy-3-((1-oxooctadec-9-enyl)oxy)propyl) adipate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications requiring water resistance and flexibility. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
94313-92-5 |
|---|---|
Molecular Formula |
C48H86O10 |
Molecular Weight |
823.2 g/mol |
IUPAC Name |
bis[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hexanedioate |
InChI |
InChI=1S/C48H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-45(51)55-39-43(49)41-57-47(53)37-33-34-38-48(54)58-42-44(50)40-56-46(52)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44,49-50H,3-16,21-42H2,1-2H3/b19-17+,20-18+ |
InChI Key |
ARLXGBZNBMODOR-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





